Carasiphenol C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

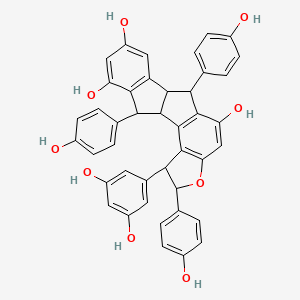

4-(3,5-dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-36-29(16-28(48)17-30(36)49)37-34(20-3-9-24(44)10-4-20)38-31(50)18-32-39(41(38)40(33)37)35(22-13-26(46)15-27(47)14-22)42(51-32)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYJURCVVVSCHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC7=C6C(C(O7)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H32O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Natural sources and isolation of Carasiphenol C

An In-depth Technical Guide to the Natural Sources and Isolation of Carasiphenol C

Introduction

This compound is a naturally occurring oligostilbenoid, specifically a resveratrol (B1683913) trimer.[1][2][3] As a member of the stilbenoid class of polyphenols, it is formed through the oxidative coupling of resveratrol units.[1][4] These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. This guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and its key physicochemical properties, tailored for researchers, scientists, and drug development professionals.

Natural Sources of this compound

This compound has been identified and isolated from a select number of plant species across different families. The primary sources reported in the literature are detailed below. The genus Caragana, in particular, is recognized as a rich source of unique oligostilbenes.

Table 1: Natural Sources of this compound

| Plant Species | Family | Part of Plant Used | Reference(s) |

| Caragana sinica | Fabaceae | Aerial parts, Roots | |

| Cenchrus echinatus | Poaceae | Seeds, Roots | |

| Carex humilis | Cyperaceae | Not specified |

Isolation and Purification Protocols

The isolation of this compound, like other oligostilbenoids, involves multi-step extraction and chromatographic purification. The general workflow begins with the collection and processing of the plant material, followed by solvent extraction and a series of chromatographic separations to isolate the compound of interest.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of this compound from a plant source, based on methodologies described for related compounds.

Caption: Generalized workflow for the isolation and purification of this compound.

Detailed Methodologies

1. Extraction from Caragana sinica (Roots)

-

Plant Material: The roots of Caragana sinica are collected, dried, and pulverized.

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

-

Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). The ethyl acetate-soluble fraction is often enriched with phenolic compounds like oligostilbenoids.

-

Purification: The ethyl acetate fraction is subjected to a series of chromatographic techniques. This may include open column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

2. Extraction from Cenchrus echinatus (Seeds and Roots)

-

Plant Material: The seeds and roots of Cenchrus echinatus are processed into a fine powder.

-

Extraction: A methanol extract of the plant material is prepared.

-

Fractionation: The resulting methanol extract is partitioned, with an ethyl acetate fraction being collected for further study.

-

Purification: The ethyl acetate fraction, which contains a mixture of stilbenoids, is further purified. This involves chromatographic methods, which led to the successful isolation of pallidol, this compound, and nepalensinol B.

3. Structural Elucidation

The definitive identification of isolated this compound is achieved through comprehensive spectroscopic analysis. Techniques employed include:

-

1D and 2D Nuclear Magnetic Resonance (NMR): Including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments to determine the connectivity of atoms.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): To determine the precise molecular formula.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below. This data is crucial for its identification and characterization.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄₂H₃₂O₉ | |

| Molecular Weight | 680.70 g/mol | |

| CAS Number | 868168-04-1 | |

| Class | Stilbenoid, Oligostilbenoid | |

| Appearance | Brown solid (as described for a related isolated compound) |

Conclusion

This compound is a complex resveratrol trimer with established natural sources in the plant kingdom, particularly within the Caragana and Cenchrus genera. Its isolation requires a systematic approach involving solvent extraction, partitioning, and multiple stages of chromatography. The detailed protocols and data presented in this guide offer a valuable resource for natural product chemists, pharmacologists, and drug discovery professionals interested in the therapeutic potential of oligostilbenoids. Further research into the biological activities and potential applications of this compound is warranted.

References

A Technical Guide to the Putative Biosynthesis of Carasiphenol C in Plants

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthetic pathway for Carasiphenol C has not been fully elucidated in published scientific literature. The following guide presents a hypothetical pathway based on established principles of stilbenoid biosynthesis, particularly the formation of resveratrol (B1683913) and its subsequent oxidative dimerization to form complex oligomers. The proposed enzymatic steps and intermediates are inferred from analogous, well-characterized pathways.

Introduction

This compound is a complex polyphenolic compound belonging to the stilbenoid class, specifically a resveratrol dimer. Stilbenoids are a diverse group of natural products found in various plant species, where they act as phytoalexins, contributing to the plant's defense against pathogens and environmental stress. The intricate structure of this compound, featuring multiple stereocenters and a unique ring system, suggests a sophisticated biosynthetic machinery. Understanding this pathway is crucial for its potential biotechnological production and for the development of novel therapeutic agents, given the well-documented biological activities of resveratrol and its derivatives.

This technical guide outlines a putative biosynthetic pathway for this compound, detailing the precursor molecules, key enzymatic transformations, and proposed intermediates. It also provides generalized experimental protocols for the investigation of such pathways and presents a framework for the quantitative analysis of the involved metabolites.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in two major stages:

-

Formation of the Resveratrol Monomer: This stage follows the well-established phenylpropanoid pathway to produce trans-resveratrol.

-

Dimerization and Cyclization to this compound: This stage involves the oxidative coupling of two resveratrol molecules, followed by intramolecular rearrangements and cyclizations to form the characteristic structure of this compound.

The synthesis of trans-resveratrol begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps to p-coumaroyl-CoA. This intermediate then condenses with three molecules of malonyl-CoA to form the stilbene (B7821643) backbone.

The key enzymes involved in this stage are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Stilbene Synthase (STS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce trans-resveratrol.

The formation of this compound from trans-resveratrol is hypothesized to proceed via an enzyme-mediated oxidative coupling, a common mechanism for the biosynthesis of resveratrol oligomers. This process is likely catalyzed by peroxidases or laccases, which generate resveratrol radicals that can then couple in various ways.

The proposed steps are:

-

Oxidative Radicalization: Two molecules of trans-resveratrol are oxidized by a peroxidase or laccase to form resveratrol radicals.

-

Intermolecular C-C Bond Formation: The two resveratrol radicals undergo a specific C-C coupling to form a dimeric intermediate. The exact regiochemistry of this coupling is crucial for determining the final structure.

-

Intramolecular Cyclization and Rearrangement: The dimeric intermediate undergoes a series of enzyme-catalyzed or spontaneous intramolecular cyclizations and rearrangements to form the complex polycyclic structure of this compound. This may involve the formation of furan (B31954) or other heterocyclic rings.

Data Presentation

Quantitative data from studies on analogous biosynthetic pathways are summarized below. These values provide a reference for the expected kinetic parameters and reaction yields.

| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | Yield (%) | Organism Source |

| Stilbene Synthase (STS) | p-Coumaroyl-CoA | 2 - 10 | 0.02 - 0.1 | - | Vitis vinifera, Arachis hypogaea |

| Malonyl-CoA | 10 - 50 | ||||

| Peroxidase (Horseradish) | Resveratrol | 50 - 200 | - | 40 - 60 (dimers) | Armoracia rusticana |

| Laccase | Resveratrol | 20 - 100 | - | 30 - 50 (dimers) | Trametes versicolor |

Note: The yields for peroxidase and laccase-catalyzed reactions represent the total conversion of resveratrol to a mixture of different dimeric products.

Experimental Protocols

The following are generalized protocols for the key experiments required to investigate the proposed biosynthetic pathway of this compound.

This protocol is designed to measure the activity of STS in plant protein extracts or with purified enzyme.

Workflow Diagram:

Methodology:

-

Protein Extraction: Homogenize plant tissue in an appropriate extraction buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge to remove cell debris and collect the supernatant containing the crude protein extract.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM potassium phosphate, pH 7.5), dithiothreitol (B142953) (DTT), p-coumaroyl-CoA, [¹⁴C]-malonyl-CoA, and the protein extract.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding ethyl acetate. Vortex thoroughly to extract the stilbene products into the organic phase.

-

Analysis: Analyze the extracted products by thin-layer chromatography (TLC) followed by autoradiography or by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector. Quantify the amount of resveratrol formed to determine enzyme activity.

This protocol is for assessing the ability of peroxidases or laccases to dimerize resveratrol.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing buffer (e.g., 50 mM sodium acetate, pH 5.0), trans-resveratrol, the purified peroxidase or laccase enzyme, and H₂O₂ (for peroxidases).

-

Incubation: Incubate the reaction at room temperature with gentle shaking for several hours to days.

-

Product Extraction: Extract the reaction mixture with an organic solvent such as ethyl acetate.

-

Analysis: Analyze the extracted products by HPLC-DAD-MS to identify and quantify the various dimeric products formed, including potentially this compound.

This protocol describes a general method for the separation and quantification of resveratrol and its derivatives.

Workflow Diagram:

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column.

-

Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) (Solvent A) and acetonitrile (B52724) or methanol (B129727) (Solvent B).

-

Gradient Program: A linear gradient from a low to a high percentage of Solvent B over 30-60 minutes.

-

Detection: A Diode Array Detector (DAD) to monitor absorbance at the characteristic wavelengths for stilbenoids (around 306 nm) and a Mass Spectrometer (MS) for identification based on mass-to-charge ratio.

-

Quantification: Calibrate the system with authentic standards of resveratrol and, if available, this compound, to create a standard curve for accurate quantification.

Conclusion

The proposed biosynthetic pathway for this compound, starting from L-phenylalanine and proceeding through the key intermediate trans-resveratrol, provides a logical framework for future research. The crucial step of oxidative dimerization and subsequent cyclization likely involves peroxidases or laccases and represents the most significant area for further investigation. The experimental protocols outlined in this guide offer a starting point for the identification and characterization of the enzymes and intermediates involved in this complex biosynthetic pathway. Elucidation of the complete pathway will not only advance our fundamental understanding of plant secondary metabolism but also open up possibilities for the sustainable production of this and other valuable bioactive stilbenoids.

Physical and chemical properties of Carasiphenol C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carasiphenol C is a naturally occurring phenolic compound isolated from the plant Carex humilis Leyss.[1] As a member of the diverse polyphenol family, this compound holds potential for further investigation into its biological activities and therapeutic applications. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, outlines general experimental protocols relevant to its study, and explores potential signaling pathways it may influence.

Physical and Chemical Properties

Precise experimental data for several physical properties of this compound, such as melting and boiling points, remain to be fully documented in publicly available literature. However, based on its chemical structure and data from chemical databases, the following properties are known or have been computationally predicted.

Data Presentation: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₂H₃₂O₉ | PubChem[2], ChemFaces, Key Organics |

| Molecular Weight | 680.7 g/mol | PubChem[2], ChemFaces |

| Appearance | Powder | ChemFaces |

| Purity | ≥98% (Commercially available samples) | ChemFaces |

| Computed XLogP3-AA | 6.8 | PubChem[2] |

| Computed Hydrogen Bond Donor Count | 8 | PubChem[2] |

| Computed Hydrogen Bond Acceptor Count | 9 | PubChem |

| Computed Rotatable Bond Count | 4 | PubChem |

| Computed Exact Mass | 680.20463259 Da | PubChem |

| Computed Monoisotopic Mass | 680.20463259 Da | PubChem |

| Computed Topological Polar Surface Area | 168 Ų | PubChem |

| Computed Heavy Atom Count | 51 | PubChem |

| Computed Formal Charge | 0 | PubChem |

| Computed Complexity | 1180 | PubChem |

Note: The solubility, melting point, and boiling point have not been experimentally determined in the available literature. General solubility for complex phenols suggests solubility in polar organic solvents like methanol (B129727), ethanol, DMSO, and DMF.

Experimental Protocols

Detailed experimental protocols specific to this compound are not extensively published. However, based on standard methodologies for natural product chemistry and biological testing, the following protocols serve as a guide for researchers.

Isolation and Purification of this compound from Carex humilis (General Procedure)

A general workflow for the isolation and purification of phenolic compounds from plant material is outlined below. The specific solvents and chromatographic conditions would need to be optimized for this compound.

-

Extraction: Dried and powdered aerial parts of Carex humilis are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol) to separate compounds based on polarity.

-

Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are combined and further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Spectroscopic Characterization

The structure of this compound would be elucidated using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. For this compound, this would reveal signals for aromatic and aliphatic protons.

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical shifts, indicating the types of carbons present (e.g., aromatic, aliphatic, oxygenated).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the complex molecular structure.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as hydroxyl (-OH) and aromatic (C=C) stretching vibrations, which are characteristic of phenolic compounds.

Biological Activity Assays (General Protocols)

Cytotoxicity Assay (e.g., MTT Assay)

This assay is used to assess the effect of this compound on cell viability.

-

Cell Culture: Cancer or normal cell lines are cultured in 96-well plates.

-

Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted to assess the inhibitory effect of this compound on various enzymes.

-

Reaction Mixture: A reaction mixture is prepared containing the enzyme, its substrate, and a suitable buffer.

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.

-

Incubation: The mixture is incubated at an optimal temperature for a specific duration to allow the enzymatic reaction to proceed.

-

Reaction Termination: The reaction is stopped, often by adding a chemical agent or by heat.

-

Product Quantification: The amount of product formed is quantified using a suitable method, such as spectrophotometry or fluorometry. The inhibitory activity is calculated by comparing the product formed in the presence and absence of this compound.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are lacking, related polyphenolic compounds are known to interact with several key cellular signaling cascades. The complex structure of this compound suggests it may have multiple biological targets.

Protein Kinase C (PKC) Signaling

Many polyphenols are known to modulate the activity of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including proliferation, differentiation, and apoptosis. This compound could potentially act as an inhibitor or activator of specific PKC isoforms.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathway is another critical signaling cascade that regulates cell growth, differentiation, and stress responses. Polyphenols have been shown to interfere with this pathway at various levels.

Conclusion and Future Directions

This compound represents an intriguing natural product with a complex chemical structure that warrants further scientific exploration. While basic chemical information is available, a significant gap exists in the experimental data regarding its physical properties, detailed biological activities, and mechanisms of action. Future research should focus on the complete spectroscopic characterization, the determination of physical constants, and comprehensive screening for biological activities, including but not limited to anticancer, antioxidant, and anti-inflammatory effects. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial in unlocking its potential for therapeutic applications. The protocols and potential pathways outlined in this guide provide a foundational framework for researchers to design and execute such investigations.

References

Carasiphenol C: An Enigmatic Phenol Awaiting Biological Exploration

Despite its documented chemical structure and commercial availability, Carasiphenol C remains a molecule of unknown biological potential. A thorough review of scientific literature and patent databases reveals a significant absence of research pertaining to its biological activities, physiological effects, and mechanisms of action.

This compound is identified in chemical databases with the molecular formula C₄₂H₃₂O₉ and the CAS number 868168-04-1. While its chemical structure is defined, information regarding its isolation from natural sources or its total synthesis is not available in peer-reviewed publications. Consequently, there is no associated data on any preliminary biological evaluations that might have been conducted following its initial characterization.

This lack of published research means that for scientists, researchers, and drug development professionals, this compound represents a veritable "black box." There are no established experimental protocols for assessing its bioactivity, no quantitative data such as IC₅₀ or EC₅₀ values to report, and no known signaling pathways associated with its function.

The absence of information precludes the creation of the requested in-depth technical guide. Key components of such a guide, including structured tables of quantitative data, detailed experimental methodologies, and diagrams of signaling pathways, cannot be generated without foundational research.

For the scientific community, this compound presents a unique opportunity for novel discovery. Future research could focus on the following areas:

-

Isolation and Characterization: If this compound is a natural product, identifying its source would be a critical first step, providing ecological and chemotaxonomic context.

-

Chemical Synthesis: The development of a synthetic route would not only confirm its structure but also provide a scalable source of the compound for biological screening.

-

High-Throughput Screening: A broad-based screening approach against various cell lines and enzyme targets could rapidly identify potential areas of biological activity, such as antimicrobial, anti-inflammatory, or anticancer effects.

-

Mechanistic Studies: Should any significant biological activity be identified, subsequent research could delve into the underlying molecular mechanisms and signaling pathways.

Until such research is undertaken and published, the potential biological activities of this compound will remain a matter of speculation. The scientific community awaits the first reports that will shed light on the functional role of this intriguing phenolic compound.

Carasiphenol C: A Stilbenoid Tetramer with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carasiphenol C, a complex stilbenoid tetramer, has emerged as a molecule of significant interest within the scientific community. Primarily isolated from Caraipa densifolia, this natural product has demonstrated promising biological activities, including antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, natural sources, and methodologies for its isolation and characterization. Furthermore, it explores its potential therapeutic applications by examining its known biological activities and associated signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Stilbenoids are a class of naturally occurring phenolic compounds characterized by a C6-C2-C6 carbon skeleton. They exist in various oligomeric forms, with tetramers like this compound representing a structurally complex and biologically intriguing subgroup. The intricate architecture of these molecules often correlates with potent and selective biological activities, making them attractive candidates for drug discovery and development. This compound, with its unique polycyclic structure, is a prime example of such a compound.

Chemical and Physical Properties

This compound is a polyphenolic compound with the molecular formula C42H32O9 and a molecular weight of 680.7 g/mol .[1] Its complex structure is characterized by a pentacyclic ring system.

| Property | Value | Reference |

| Molecular Formula | C42H32O9 | [1] |

| Molecular Weight | 680.7 g/mol | [1] |

| IUPAC Name | (1R,4S,11R,12R,19R)-4-(3,5-dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol | [1] |

| CAS Number | 868168-04-1 | [1] |

Natural Sources

This compound has been identified in the following plant species:

-

Caraipa densifolia : This is the primary known natural source of this compound.

-

Caragana sinica : This plant has also been reported to contain this compound.

-

Cenchrus echinatus L. : A study by Silva et al. (2012) reported the isolation of this compound from the seeds and roots of this plant.

Isolation and Structure Elucidation

Experimental Protocol: Representative Isolation Procedure

-

Extraction: Dried and powdered plant material (e.g., leaves, stems, or roots) is subjected to solvent extraction, typically using methanol (B129727) or a mixture of methanol and water. This process is often performed at room temperature with continuous agitation for an extended period to ensure efficient extraction of the polyphenolic compounds.

-

Solvent Partitioning: The crude extract is then concentrated under reduced pressure and partitioned between solvents of varying polarity, such as n-hexane, ethyl acetate (B1210297), and water. This step serves to separate compounds based on their solubility, with stilbenoids like this compound typically concentrating in the ethyl acetate fraction.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is performed using a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, which provides high resolution and yields the pure compound.

Diagram of a Generalised Isolation Workflow:

References

In Silico Prediction of Carasiphenol C Bioactivity: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico prediction of the bioactivity of Carasiphenol C, a natural phenolic compound. The document outlines a systematic workflow, from initial bioactivity screening to molecular docking studies, employing a suite of publicly accessible web-based tools. This guide is intended to serve as a practical resource for researchers engaged in the early stages of drug discovery and natural product research, offering detailed methodologies and data interpretation.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a polyphenolic compound with a complex chemical structure. As with many natural products, its biological activities are not yet fully characterized. In silico methods provide a rapid and cost-effective approach to predict the pharmacological and toxicological profile of such compounds, enabling the prioritization of further experimental validation. This guide details a hypothetical in silico investigation of this compound, demonstrating a standard workflow for bioactivity prediction.

Predicted Bioactivity and Physicochemical Properties of this compound

A series of in silico predictions were performed to elucidate the potential biological activities, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential protein targets of this compound. The quantitative results of these predictions are summarized in the tables below.

Table 1: Predicted Biological Activity Spectrum of this compound using PASS Online

| Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Antioxidant | 0.852 | 0.004 |

| Antineoplastic | 0.789 | 0.011 |

| Apoptosis agonist | 0.695 | 0.023 |

| Anti-inflammatory | 0.654 | 0.031 |

| Hepatoprotectant | 0.588 | 0.045 |

| Neuroprotective | 0.521 | 0.067 |

| Kinase Inhibitor | 0.498 | 0.082 |

Note: Pa > 0.7 indicates high probability of activity, 0.5 < Pa < 0.7 indicates moderate probability, and Pa < 0.5 indicates low probability.

Table 2: Predicted ADMET Properties of this compound using SwissADME

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 680.70 g/mol | High |

| LogP (Consensus) | 5.89 | High Lipophilicity |

| Water Solubility (ESOL) | LogS = -7.25 | Poorly Soluble |

| Pharmacokinetics | ||

| GI Absorption | Low | Poor oral bioavailability expected |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| P-gp Substrate | Yes | Potential for drug efflux |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C9 Inhibitor | No | |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 2 Violations (MW > 500, LogP > 5) | Poor drug-likeness |

| Bioavailability Score | 0.17 | Low |

| Medicinal Chemistry | ||

| PAINS | 0 alerts | No known promiscuous compounds substructures |

| Lead-likeness | 2 Violations (MW > 350, LogP > 3.5) | Poor lead-likeness |

Table 3: Predicted Protein Targets of this compound using SwissTargetPrediction

| Target Class | Target Name | Probability | Known Actives (2D/3D) |

| Enzyme | Carbonic anhydrase II | 0.658 | 15 / 8 |

| Enzyme | Prostaglandin G/H synthase 2 | 0.592 | 12 / 6 |

| Enzyme | Xanthine dehydrogenase/oxidase | 0.551 | 10 / 5 |

| Enzyme | Aldose reductase | 0.523 | 9 / 4 |

| Kinase | Serine/threonine-protein kinase | 0.487 | 8 / 3 |

| Transcription factor | Nuclear factor-kappa B | 0.455 | 7 / 2 |

| G-protein coupled receptor | Adenosine A2a receptor | 0.421 | 6 / 2 |

Table 4: Molecular Docking Results of this compound with Human Carbonic Anhydrase II (PDB ID: 2CBA) using CB-Dock2

| Parameter | Value |

| Vina Score (kcal/mol) | -9.8 |

| Cavity Size (ų) | 358 |

| Center of Cavity (x, y, z) | 12.5, 20.1, -1.2 |

Experimental Protocols

This section provides detailed methodologies for the in silico tools used in this predictive study.

Bioactivity Prediction using PASS Online

The biological activity spectrum of this compound was predicted using the PASS (Prediction of Activity Spectra for Substances) Online web server.

-

Input : The canonical SMILES string of this compound (C1=CC(=CC=C1[C@H]2[C@H]3--INVALID-LINK--O)C5=CC=C(C=C5)O">C@HC6=C2C(=CC7=C6--INVALID-LINK--C8=CC=C(C=C8)O">C@HC9=CC(=CC(=C9)O)O)O)O) was submitted to the PASS Online input form.[1]

-

Prediction Algorithm : PASS predicts bioactivity based on the structure-activity relationships derived from a training set of over 300,000 known bioactive compounds.[2][3] The prediction is based on the analysis of Multilevel Neighborhoods of Atoms (MNA) descriptors of the input structure.[4]

-

Output Interpretation : The results are presented as a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). Activities with Pa > Pi are considered possible for the compound.

ADMET Prediction using SwissADME

The ADMET properties of this compound were predicted using the SwissADME web server.[5]

-

Input : The SMILES string of this compound was pasted into the input field of the SwissADME homepage.

-

Prediction Models : SwissADME utilizes a variety of predictive models for different properties. These include:

-

Physicochemical Properties : Calculated using established algorithms and in-house models like iLOGP for lipophilicity.

-

Pharmacokinetics : Predictions for GI absorption and BBB permeation are based on the BOILED-Egg model. P-glycoprotein substrate and cytochrome P450 (CYP) inhibition predictions are based on support vector machine (SVM) models.

-

Drug-Likeness : Assessed based on established rules such as Lipinski's Rule of Five.

-

Medicinal Chemistry : Screens for undesirable chemical features like PAINS (Pan-Assay Interference Compounds).

-

-

Output Analysis : The results are presented in a comprehensive table, providing a rapid assessment of the compound's ADME profile.

Protein Target Prediction using SwissTargetPrediction

Potential protein targets for this compound were identified using the SwissTargetPrediction web server.

-

Input : The SMILES string of this compound was submitted to the SwissTargetPrediction server, with "Homo sapiens" selected as the target organism.

-

Prediction Algorithm : The prediction is based on the principle of chemical similarity. The input molecule is compared to a library of known ligands for a vast number of protein targets using a combination of 2D (fingerprints) and 3D (shape) similarity measures.

-

Output Interpretation : The server provides a list of the most probable protein targets, ranked by a probability score. The output also includes the target class and the number of known active molecules with 2D and 3D similarity to the query compound.

Molecular Docking using CB-Dock2

Molecular docking was performed to predict the binding affinity and interaction of this compound with its top-predicted protein target, Human Carbonic Anhydrase II, using the CB-Dock2 web server.

-

Input :

-

Receptor : The PDB ID of Human Carbonic Anhydrase II ("2CBA") was used as the receptor input.

-

Ligand : The SMILES string of this compound was provided as the ligand input.

-

-

Docking Protocol : CB-Dock2 employs a cavity-detection guided blind docking approach.

-

Binding Site Prediction : The server automatically identifies potential binding cavities on the protein surface.

-

Molecular Docking : The docking simulation is performed using AutoDock Vina within the identified cavities.

-

-

Output Analysis : The results include the binding affinity (Vina score in kcal/mol) for the best-predicted pose, the size and coordinates of the binding cavity, and a 3D visualization of the docked complex.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships described in this guide.

Caption: Workflow for the in silico bioactivity prediction of this compound.

Caption: Logical relationship in ligand-based target prediction.

Caption: General workflow of the molecular docking experiment.

Discussion and Conclusion

The in silico analysis of this compound suggests a potential for multiple biological activities, with antioxidant and antineoplastic effects being the most probable. However, the predicted ADMET profile indicates challenges for its development as an oral drug, primarily due to its high molecular weight, high lipophilicity, and predicted low gastrointestinal absorption. The compound is also predicted to interact with several CYP450 enzymes, suggesting a potential for drug-drug interactions.

The target prediction identified Carbonic Anhydrase II as a high-probability target. The subsequent molecular docking study supports this prediction with a strong binding affinity. This interaction could be a starting point for investigating the potential therapeutic applications of this compound or its derivatives.

It is crucial to emphasize that these in silico predictions are hypothetical and require experimental validation. The data and methodologies presented in this guide serve as a foundational step in the drug discovery pipeline, providing valuable insights to guide further laboratory research. This in-depth technical guide provides a framework for researchers to apply similar in silico workflows to other natural products, accelerating the identification of novel bioactive compounds.

References

- 1. genexplain.com [genexplain.com]

- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CLC-Pred: A freely available web-service for in silico prediction of human cell line cytotoxicity for drug-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. cadd.labshare.cn [cadd.labshare.cn]

Carasiphenol C: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carasiphenol C, a complex phenolic compound, has garnered interest within the scientific community. Understanding its physicochemical properties, particularly its solubility in various solvents, is a critical first step in the preclinical development pipeline. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details established experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.

Solubility of this compound: A Qualitative Overview

Based on available data, this compound is soluble in several common organic solvents. This information is crucial for the initial stages of handling the compound, such as stock solution preparation for in vitro assays.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Acetone | Soluble[1] |

Note: The term "soluble" is qualitative. For drug development and many research applications, determining the quantitative solubility (e.g., in mg/mL or µM) is essential.

Experimental Protocol: Thermodynamic Solubility Determination using the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound. This protocol is adapted for a poorly soluble phenolic compound like this compound.

Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at equilibrium at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., DMSO, Phosphate Buffered Saline pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical method.

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Allow the mixture to shake for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant (the saturated solution) and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the mean concentration from at least three replicate experiments, typically in mg/mL or µM, at the specified temperature and pH (for aqueous solutions).

-

Experimental Workflow for Thermodynamic Solubility Assay

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain regarding the biological activities and associated signaling pathways of this compound. As a phenolic compound, it may possess antioxidant properties, a common characteristic of this class of molecules. However, without experimental data, any discussion on its mechanism of action would be speculative. Researchers are encouraged to perform initial biological screenings to identify potential therapeutic targets and elucidate the signaling pathways involved.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for scientific professionals. While quantitative data remains to be established, the qualitative solubility profile and the detailed experimental protocol for thermodynamic solubility determination offer a solid starting point for further investigation. The provided workflow diagram serves as a practical tool for planning and executing these crucial experiments. The elucidation of quantitative solubility and biological activity will be pivotal in unlocking the full therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Carasiphenol C

Disclaimer: To date, specific literature detailing the total synthesis and purification of Carasiphenol C is not publicly available. The following protocols and data are based on established methods for the synthesis and purification of structurally related complex polyphenols, particularly resveratrol (B1683913) oligomers. These methodologies provide a strong foundation for researchers approaching the synthesis and purification of this compound.

Introduction

This compound is a complex polyphenol with a significant molecular weight of 680.7 g/mol and a molecular formula of C42H32O9.[1][2][3][4] Such compounds, often oligomers of simpler phenolic units like resveratrol, are of great interest to researchers in drug development due to their diverse biological activities.[5] The complex structure of this compound presents considerable challenges in both its chemical synthesis and its purification from natural or synthetic sources. These notes provide a comprehensive overview of plausible strategies and detailed protocols to guide researchers in these efforts.

Synthesis of this compound Analogs (Based on Resveratrol Oligomer Synthesis)

The total synthesis of complex polyphenols like this compound often involves a multi-step approach. Common strategies include the oxidative coupling of monomeric precursors and regioselective functionalizations to achieve the desired complex structure. The synthesis of resveratrol dimers such as (±)‐Ampelopsin B and (±)‐ϵ‐Viniferin serves as an excellent model for developing a synthetic route to this compound.

A generalized synthetic approach can be envisioned in several key stages:

-

Synthesis of Protected Monomers: Starting from commercially available precursors, protected monomers are synthesized. Protecting groups are crucial to prevent unwanted side reactions during coupling.

-

Oxidative Coupling: The protected monomers are subjected to oxidative coupling to form the core oligomeric structure.

-

Regioselective Functionalization: Further chemical modifications are introduced with high regioselectivity to install the correct functional groups at specific positions.

-

Deprotection: The final step involves the removal of protecting groups to yield the target natural product.

Experimental Protocol: A Generalized Approach to Polyphenol Oligomer Synthesis

This protocol is a composite based on the synthesis of resveratrol oligomers and can be adapted for the synthesis of this compound analogs.

1. Preparation of a Protected Stilbene (B7821643) Monomer:

-

Objective: To synthesize a key building block for oligomerization.

-

Reaction: Horner-Wadsworth-Emmons reaction between a protected benzaldehyde (B42025) and a phosphonate (B1237965).

-

Reagents and Solvents: Protected 3,5-dihydroxybenzaldehyde, diethyl (4-(benzyloxy)benzyl)phosphonate, sodium hydride (NaH), tetrahydrofuran (B95107) (THF).

-

Procedure:

-

Suspend NaH in anhydrous THF under an inert atmosphere (e.g., argon).

-

Add the phosphonate dropwise to the suspension at 0 °C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of the protected benzaldehyde in THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH4Cl).

-

Extract the product with ethyl acetate (B1210297).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

2. Oxidative Dimerization:

-

Objective: To couple two monomer units to form a dimer.

-

Reaction: Enzymatic or chemical oxidation.

-

Reagents and Solvents: Protected stilbene monomer, horseradish peroxidase/H2O2 or a chemical oxidant like iron(III) chloride (FeCl3), dichloromethane (B109758) (DCM) or acetone/water.

-

Procedure (using FeCl3):

-

Dissolve the protected stilbene monomer in DCM.

-

Add a solution of FeCl3 in DCM dropwise at room temperature.

-

Stir the reaction mixture for 1-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate.

-

Purify the resulting dimer by column chromatography.

-

3. Deprotection:

-

Objective: To remove protecting groups to yield the final product.

-

Reaction: Hydrogenolysis for benzyl (B1604629) ethers or acid/base treatment for other protecting groups.

-

Reagents and Solvents: Protected polyphenol, palladium on carbon (Pd/C), hydrogen gas (H2), methanol (B129727)/THF.

-

Procedure (for benzyl ethers):

-

Dissolve the protected polyphenol in a mixture of methanol and THF.

-

Add Pd/C catalyst.

-

Stir the suspension under an atmosphere of H2 for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected polyphenol.

-

Data Presentation: Synthesis of Resveratrol Dimers

The following table summarizes the number of steps and overall yields for the synthesis of two resveratrol dimers, which can serve as a benchmark for the synthesis of this compound.

| Compound | Number of Synthetic Steps | Overall Yield (%) | Reference |

| (±)‐Ampelopsin B | 12 | Not explicitly stated | |

| (±)‐ϵ‐Viniferin | 15 | Not explicitly stated |

Purification of this compound

The purification of complex polyphenols from either natural extracts or synthetic reaction mixtures is a critical and often challenging step. A multi-step chromatographic approach is typically required to achieve high purity.

Experimental Protocol: A General Purification Strategy for Complex Polyphenols

This protocol outlines a general workflow for the purification of a complex polyphenol like this compound from a crude mixture.

1. Initial Extraction and Fractionation:

-

Objective: To enrich the target compound and remove major impurities.

-

Procedure:

-

For natural products, start with a solvent extraction (e.g., ethanol (B145695) or methanol) of the plant material.

-

For synthetic mixtures, perform a liquid-liquid extraction to remove non-polar or highly polar impurities.

-

The crude extract can be fractionated using solid-phase extraction (SPE) with cartridges like C18 to separate compounds based on polarity.

-

2. Column Chromatography (Medium Pressure Liquid Chromatography - MPLC):

-

Objective: To perform a preparative separation of the enriched fraction.

-

Stationary Phase: Silica gel or reversed-phase C18 silica.

-

Mobile Phase: A gradient of solvents, typically hexane/ethyl acetate for normal phase or water/methanol/acetonitrile (B52724) for reversed-phase.

-

Procedure:

-

Load the concentrated fraction onto the column.

-

Elute with a solvent gradient of increasing polarity (normal phase) or decreasing polarity (reversed-phase).

-

Collect fractions and analyze them by TLC or HPLC to identify those containing the target compound.

-

Pool the relevant fractions and concentrate.

-

3. High-Performance Liquid Chromatography (HPLC) or Centrifugal Partition Chromatography (CPC):

-

Objective: To achieve high purity of the target compound.

-

HPLC:

-

Column: A preparative or semi-preparative reversed-phase C18 column is commonly used.

-

Mobile Phase: An optimized gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the polyphenol absorbs strongly (e.g., 280 nm or 320 nm).

-

-

CPC:

-

This is a liquid-liquid chromatography technique that avoids solid stationary phases, which can be beneficial for labile compounds.

-

A suitable biphasic solvent system is selected based on the polarity of the target compound.

-

-

Procedure:

-

Dissolve the partially purified sample in the mobile phase.

-

Inject the sample onto the HPLC or CPC system.

-

Collect the peak corresponding to the target compound.

-

Remove the solvent under reduced pressure to obtain the pure compound.

-

Data Presentation: Purification of Stilbenoids

The following table provides examples of purification methods and achieved purities for stilbenoids, which are structurally related to this compound.

| Compound | Purification Method | Purity Achieved | Reference |

| (E)-Resveratrol | Centrifugal Partition Chromatography (CPC) | >90% | |

| (E)-ɛ-Viniferin | Centrifugal Partition Chromatography (CPC) | >90% | |

| (E)-Vitisin C | Centrifugal Partition Chromatography (CPC) | >90% | |

| Oligostilbenes | Macroporous Resin (X-5) | Adsorption: 93.12%, Desorption: 91.33% |

Mandatory Visualizations

Synthesis Workflow

Caption: Generalized workflow for the synthesis of complex polyphenol oligomers.

Purification Workflow

Caption: Generalized workflow for the purification of complex polyphenols.

References

- 1. Total Synthesis of the Resveratrol Oligomers (±)‐Ampelopsin B and (±)‐ϵ‐Viniferin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. isgc-symposium-2022.livescience.io [isgc-symposium-2022.livescience.io]

- 5. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Determination of Carasiphenol C in Human Plasma by HPLC-MS/MS

Introduction

Carasiphenol C is a novel polyphenolic compound under investigation for its potential therapeutic properties. To support preclinical and clinical development, a sensitive, selective, and robust analytical method is required for the accurate quantification of this compound in biological matrices. This application note describes a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method presented here is suitable for pharmacokinetic studies, toxicokinetic analysis, and clinical trial sample analysis.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the quantitative analysis of compounds in complex matrices due to its high sensitivity and selectivity.[1][2] This method employs a simple liquid-liquid extraction (LLE) procedure for sample cleanup and an isotopically labeled internal standard (IS) to ensure accuracy and precision.[3] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing good peak shape and resolution.

Experimental

Materials and Reagents

-

This compound reference standard (purity >99%)

-

This compound-¹³C₆ (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Milli-Q or equivalent)

-

Human plasma (K₂EDTA)

-

Tert-butyl methyl ether (TBME)

Instrumentation

-

HPLC System: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: Zorbax Extend C18, 2.1 x 50 mm, 3.5 µm

Sample Preparation

A liquid-liquid extraction (LLE) method was employed for the extraction of this compound from human plasma.[3][4]

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma, add 25 µL of the internal standard working solution (this compound-¹³C₆ in 50% methanol).

-

Add 500 µL of tert-butyl methyl ether (TBME).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Inject 10 µL into the HPLC-MS/MS system.

Liquid Chromatography Conditions

-

Column: Zorbax Extend C18, 2.1 x 50 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

Gradient Program:

| Time (min) | %B |

| 0.0 | 10 |

| 1.0 | 10 |

| 3.0 | 90 |

| 4.0 | 90 |

| 4.1 | 10 |

| 5.0 | 10 |

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Curtain Gas: 30 psi

-

Collision Gas: 9 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |

| This compound | 321.1 | 165.1 | 80 | 10 | 25 | 12 |

| This compound-¹³C₆ (IS) | 327.1 | 171.1 | 80 | 10 | 25 | 12 |

Method Validation

The method was validated according to the US FDA guidance on bioanalytical method validation. The validation parameters included linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Results and Discussion

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio greater than 10.

Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below. The precision (%CV) was within 15%, and the accuracy (%Bias) was within ±15% for all QC levels, which is within the acceptable limits.

Table 1: Intra-day and Inter-day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| Low | 3 | 5.2 | -2.3 | 6.8 | -1.5 |

| Medium | 50 | 3.8 | 1.5 | 4.5 | 2.1 |

| High | 800 | 2.5 | 0.8 | 3.1 | 1.2 |

Recovery and Matrix Effect

The extraction recovery of this compound from human plasma was consistent and reproducible. The matrix effect was found to be negligible, indicating that the LLE procedure effectively removed interfering components from the plasma.

Table 2: Extraction Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | 85.2 | 98.5 |

| High | 800 | 88.1 | 101.2 |

Stability

This compound was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability, long-term freezer stability, and freeze-thaw stability.

Table 3: Stability of this compound in Human Plasma

| Stability Condition | Duration | Temperature | Stability (% of Nominal) |

| Bench-top | 4 hours | Room Temperature | 95.8 |

| Freeze-thaw | 3 cycles | -80°C to RT | 97.2 |

| Long-term | 30 days | -80°C | 98.1 |

Workflow Diagram

Caption: Workflow for this compound analysis.

A highly sensitive, specific, and reliable HPLC-MS/MS method has been developed and validated for the quantification of this compound in human plasma. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and stability. This method is suitable for supporting pharmacokinetic and other clinical studies of this compound.

References

- 1. rsc.org [rsc.org]

- 2. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction of Carasiphenol C

Introduction

Carasiphenol C is a complex stilbenoid oligomer with significant potential for research and drug development due to the diverse biological activities exhibited by related compounds. This document provides a detailed protocol for the extraction, purification, and characterization of this compound from its natural source, the roots of Caragana sinica. The methodologies outlined herein are intended for researchers, scientists, and professionals in the field of natural product chemistry and drug discovery.

This compound is a stilbenoid that can be isolated from Caragana sinica, a plant used in folk medicine[1]. Its molecular formula is C₄₂H₃₂O₉ with a molecular weight of 680.7 g/mol [2][3]. The extraction and isolation of this compound and other oligostilbenes from Caragana sinica typically involves a multi-step process beginning with solvent extraction, followed by fractionation and chromatographic purification.

Experimental Protocols

Plant Material Collection and Preparation

1.1. Collection: The roots of Caragana sinica should be collected from mature plants. Proper botanical identification is crucial to ensure the correct plant species is used.

1.2. Preparation:

-

Clean the collected roots thoroughly to remove any soil and debris.

-

Air-dry the roots in a well-ventilated area, preferably in the shade, until they are brittle.

-

Grind the dried roots into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Phenolic Compounds

2.1. Maceration Protocol:

-

Weigh 1 kg of the dried, powdered roots of Caragana sinica.

-

Place the powdered material in a large glass container.

-

Add 10 L of 95% ethanol (B145695) to the container, ensuring the entire plant material is submerged.

-

Seal the container and allow it to stand at room temperature for 7 days with occasional agitation.

-

After 7 days, filter the extract through cheesecloth and then through Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times with fresh 95% ethanol to ensure exhaustive extraction.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude extract.

2.2. Alternative Extraction Method: Ultrasound-Assisted Extraction (UAE) For a more rapid extraction, UAE can be employed:

-

Mix 100 g of powdered root material with 1 L of 95% ethanol.

-

Place the mixture in an ultrasonic bath.

-

Sonication should be carried out at a frequency of 40 kHz and a temperature of 40-50°C for 60 minutes.

-

Filter the extract and repeat the process twice more on the residue.

-

Combine the filtrates and concentrate as described in the maceration protocol.

Fractionation of the Crude Extract

3.1. Liquid-Liquid Partitioning:

-

Suspend the concentrated crude extract (approximately 100 g) in 1 L of distilled water.

-

Transfer the aqueous suspension to a large separatory funnel.

-

Perform successive partitioning with solvents of increasing polarity:

-

First, extract with petroleum ether (3 x 1 L) to remove non-polar compounds like fats and chlorophyll.

-

Next, extract the remaining aqueous layer with ethyl acetate (B1210297) (3 x 1 L). The ethyl acetate fraction is expected to be rich in oligostilbenes, including this compound.

-

Finally, extract the remaining aqueous layer with n-butanol (3 x 1 L) to isolate more polar compounds.

-

-

Collect each solvent fraction separately.

-

Concentrate the ethyl acetate fraction to dryness using a rotary evaporator. This fraction will be used for the isolation of this compound.

Purification of this compound

4.1. Silica (B1680970) Gel Column Chromatography:

-

Prepare a silica gel column (60-120 mesh) using a suitable solvent system, for example, a gradient of chloroform (B151607) and methanol.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Combine fractions that show a similar TLC profile, particularly those suspected of containing this compound.

4.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the enriched fractions from column chromatography using a preparative reversed-phase HPLC system.

-

A C18 column is typically used for the separation of phenolic compounds.

-

The mobile phase often consists of a gradient of acetonitrile (B52724) and water, sometimes with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 280 nm or 320 nm for stilbenoids).

-

Collect the peak corresponding to this compound based on its retention time.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

Characterization of this compound

5.1. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) and acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern using High-Resolution Mass Spectrometry (HRMS).

-

UV-Vis Spectroscopy: Record the UV-Vis spectrum to determine the absorption maxima, which are characteristic of the stilbenoid chromophore.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₂H₃₂O₉ | [4] |

| Molecular Weight | 680.7 g/mol | [4] |

| Appearance | Off-white to pale yellow powder | Assumed |

| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate | Assumed |

Table 2: Summary of Extraction and Fractionation Yields (Hypothetical Data)

| Step | Input Material | Input Amount (g) | Output Fraction | Output Amount (g) | Yield (%) |

| Maceration | Dried Caragana sinica roots | 1000 | Crude Ethanolic Extract | 120 | 12.0 |

| Partitioning | Crude Ethanolic Extract | 100 | Petroleum Ether Fraction | 15 | 15.0 |

| Ethyl Acetate Fraction | 35 | 35.0 | |||

| n-Butanol Fraction | 25 | 25.0 | |||

| Aqueous Fraction | 20 | 20.0 |

Table 3: Preparative HPLC Parameters for this compound Purification (Example)

| Parameter | Condition |

| Column | C18, 10 µm, 250 x 20 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30-70% B over 40 min |

| Flow Rate | 10 mL/min |

| Detection Wavelength | 280 nm |

| Injection Volume | 2 mL (10 mg/mL solution) |

Visualizations

References

Carasiphenol C: Application Notes and Protocols for Therapeutic Agent Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carasiphenol C is a complex polyphenol, specifically a resveratrol (B1683913) tetramer, with the chemical formula C₄₂H₃₂O₉. As a member of the polyphenol family, this compound holds potential as a therapeutic agent due to the well-documented antioxidant and anti-inflammatory properties of this class of compounds. The complex structure of this compound suggests multiple potential sites for interaction with biological targets, making it a compound of interest for drug discovery and development. These application notes provide a framework for the initial investigation of this compound's therapeutic potential, focusing on its likely antioxidant, anti-inflammatory, and hepatoprotective activities. While specific experimental data for this compound is not yet widely available, the following protocols and data presentation formats are based on established methods for evaluating similar phenolic compounds.

Potential Therapeutic Applications

Based on the known biological activities of its constituent monomer, resveratrol, and other polyphenols, this compound is hypothesized to have potential therapeutic applications in the following areas:

-

Anti-inflammatory Diseases: By potentially modulating inflammatory pathways, this compound could be investigated for conditions such as arthritis, inflammatory bowel disease, and neuroinflammation.

-

Oxidative Stress-Related Disorders: Its antioxidant capacity may be beneficial in diseases where oxidative stress plays a key pathogenic role, including cardiovascular diseases, neurodegenerative disorders, and cancer.

-

Hepatoprotection: Polyphenols are known to protect liver cells from damage induced by toxins and oxidative stress. This compound could be explored as a hepatoprotective agent.

Data Presentation

Quantitative data from the experimental evaluation of this compound should be summarized in clear, structured tables for easy comparison and analysis. Below are template tables for presenting antioxidant, anti-inflammatory, and cytotoxicity data.

Table 1: Antioxidant Activity of this compound

| Assay Type | Test Compound | IC₅₀ (µM) ± SD¹ | Positive Control | IC₅₀ (µM) ± SD |

| DPPH Radical Scavenging | This compound | Data | Ascorbic Acid | Data |

| Ferric Reducing Antioxidant Power (FRAP) | This compound | Data | Trolox | Data |

¹IC₅₀ is the concentration of the compound required to achieve 50% of the maximum effect. SD: Standard Deviation.

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Assay Type | Test Compound | IC₅₀ (µM) ± SD | Positive Control | IC₅₀ (µM) ± SD |

| COX-2 Inhibition | This compound | Data | Celecoxib | Data |

Table 3: Cytotoxicity and Hepatoprotective Effect of this compound

| Cell Line | Treatment | Viability (%) ± SD |

| L02 | Control (Vehicle) | 100 |

| L02 | H₂O₂ (e.g., 600 µM) | Data |

| L02 | H₂O₂ + this compound (e.g., 1 µM) | Data |

| L02 | H₂O₂ + this compound (e.g., 10 µM) | Data |

| L02 | H₂O₂ + this compound (e.g., 50 µM) | Data |

| L02 | H₂O₂ + Positive Control (e.g., N-acetylcysteine) | Data |

Experimental Protocols

The following are detailed protocols for key experiments to assess the therapeutic potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

-

This compound

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.

-

Preparation of Test Compounds: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound and ascorbic acid in methanol or ethanol to achieve a range of final concentrations.

-

Assay Procedure:

-

To a 96-well plate, add 100 µL of the DPPH working solution to each well.

-

Add 100 µL of the different concentrations of this compound or ascorbic acid to the wells.

-

For the control well, add 100 µL of the solvent (methanol or ethanol) instead of the test compound.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare fresh.

-

This compound

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-